Rubrofusarin gentiobioside

Übersicht

Beschreibung

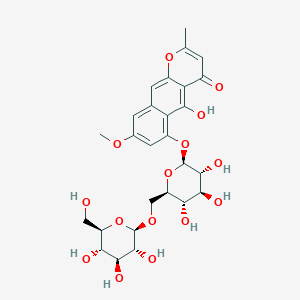

Rubrofusarin-6-O-beta-D-gentiobioside , is a natural compound isolated from the seeds of Senna obtusifolia It belongs to the class of glycosides and has a molecular formula of C27H32O15 with a molecular weight of approximately 596.53 g/mol . The compound exhibits radical scavenging activity, making it relevant in various scientific contexts.

Vorbereitungsmethoden

a. Isolation from Senna obtusifolia Seeds

Rubrofusarin gentiobioside is obtained by isolating it from the seeds of Senna obtusifolia . The extraction process involves purification and characterization to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Rubrofusarin-Gentiobioside unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung verschiedener Derivate führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Säure-/Basenkatalysatoren. Die wichtigsten gebildeten Produkte hängen von den Reaktionsbedingungen und den vorhandenen Substituenten ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Rubrofusarin gentiobioside has the chemical formula and features a gentiobiosyl moiety that contributes to its biological activity and solubility. Its structural complexity allows it to interact with various biological targets, making it a subject of interest in pharmacological research .

Neurodegenerative Diseases

Research indicates that this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that it inhibits key enzymes associated with neurodegeneration, including acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The presence of the gentiobiosyl moiety enhances AChE inhibition, suggesting potential for cognitive enhancement in Alzheimer's patients .

Metabolic Disorders

This compound has been investigated for its effects on metabolic disorders, particularly in the context of diabetes and obesity. It exhibits significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A), which are crucial in glucose metabolism. In vitro studies demonstrated that this compound increased glucose uptake in insulin-resistant cells, indicating its potential as an antidiabetic agent .

Moreover, studies involving high-fat diet-induced obese mice showed that this compound could ameliorate obesity by regulating lipid accumulation through various biochemical pathways .

Antioxidant Activity

The compound also exhibits notable antioxidant properties. Research has demonstrated that this compound can neutralize free radicals, thereby protecting cells from oxidative stress. This activity is essential for its potential use in preventing cellular damage associated with chronic diseases .

Case Study: Neuroprotective Effects

In a study examining the effects of rubrofusarin on chronic restraint stress-induced depressive symptoms in mice, it was found that chronic administration significantly reduced neurodegeneration markers and improved neurogenesis in the hippocampus. These findings suggest that this compound may have protective effects against stress-induced cognitive decline .

Case Study: Anti-Obesity Mechanisms

Another study focused on the anti-adipogenic effects of this compound using 3T3-L1 cells and human adipose mesenchymal stem cells. Results indicated that this compound inhibited lipid accumulation and promoted adipocyte differentiation regulation, showcasing its potential as an anti-obesity therapeutic agent .

Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| AChE Inhibition | Inhibits acetylcholinesterase | Alzheimer's disease treatment |

| BACE1 Inhibition | Reduces β-amyloid plaque formation | Alzheimer's disease treatment |

| PTP1B Inhibition | Enhances insulin signaling | Diabetes management |

| hMAO-A Inhibition | Modulates neurotransmitter levels | Depression treatment |

| Antioxidant Activity | Scavenges free radicals | Cellular protection against oxidative stress |

Wirkmechanismus

The exact mechanism by which Rubrofusarin gentiobioside exerts its effects remains an active area of investigation. it likely involves interactions with molecular targets and signaling pathways related to oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Während Rubrofusarin-Gentiobioside in seiner Struktur und seinen Eigenschaften einzigartig ist, weist es Ähnlichkeiten mit anderen natürlichen Verbindungen auf, wie zum Beispiel:

Rubrofusarin: Eine verwandte Verbindung ohne den Gentiobioside-Anteil.

Andere Glykoside: Ähnliche Glykoside, die in verschiedenen Pflanzenquellen vorkommen.

Biologische Aktivität

Rubrofusarin gentiobioside is a phenolic compound derived from various plant species, particularly from the Cassia genus, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic effects, including neuroprotective, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which includes a gentiobiose moiety linked to the rubrofusarin aglycone. Its molecular formula is . The presence of the gentiobiose unit is crucial for its biological activity, particularly in enzyme inhibition mechanisms.

Table 1: Chemical Structure of this compound

| Component | Structure |

|---|---|

| Aglycone | Rubrofusarin |

| Sugar Moiety | Gentiobiose |

| Molecular Formula | C27H32O15 |

1. Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective effects in models of chronic stress. In a study involving chronic restraint stress (CRS) in mice, chronic treatment with rubrofusarin significantly reduced neurodegeneration in the hippocampus and improved neurogenesis. The treatment decreased the number of Fluoro-Jade B-positive cells and reduced caspase-3 activation, indicating a protective effect against neuronal death .

Table 2: Effects of this compound on Neurogenesis

| Parameter | CRS Group | Rubrofusarin Treatment Group |

|---|---|---|

| Fluoro-Jade B-positive cells | Increased | Significantly decreased |

| Doublecortin-positive cells | Decreased | Significantly increased |

| Caspase-3 Activation | Increased | Significantly decreased |

2. Antioxidant Activity

This compound has shown potent antioxidant properties. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is believed to be mediated through the activation of the Nrf2 pathway, which upregulates antioxidant enzymes .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies indicated that this compound can inhibit the activation of microglia, which are implicated in neuroinflammation associated with various neurological disorders .

4. Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : It showed promising inhibitory activity against AChE, suggesting potential applications in Alzheimer's disease treatment .

- Beta-secretase (BACE1) : The compound also inhibited BACE1 activity, which is crucial for amyloid-beta peptide formation in Alzheimer's pathology .

Table 3: Enzyme Inhibition Activity of this compound

| Enzyme | Inhibition Activity |

|---|---|

| AChE | Significant |

| BACE1 | Significant |

Case Study 1: Chronic Restraint Stress Model

In an experimental setup involving CRS-induced depressive symptoms in mice, this compound was administered over several weeks. Results indicated a marked improvement in behavioral outcomes and a reduction in biomarkers associated with depression .

Case Study 2: Hepatoprotective Effects

Research has also indicated that this compound provides hepatoprotective effects against oxidative stress-induced cell damage in liver cell lines (HepG2). It was shown to modulate signaling pathways related to cell survival and apoptosis .

Eigenschaften

IUPAC Name |

5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(39-9)5-10-4-11(37-2)6-14(17(10)21(18)32)40-27-25(36)23(34)20(31)16(42-27)8-38-26-24(35)22(33)19(30)15(7-28)41-26/h3-6,15-16,19-20,22-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBJMBHKGBDCPN-IJTBWITGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310928 | |

| Record name | Rubrofusarin gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24577-90-0 | |

| Record name | Rubrofusarin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24577-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubrofusarin gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Rubrofusarin Gentiobioside?

A1: this compound is primarily isolated from the seeds of Cassia tora (also known as Senna obtusifolia), a plant commonly used in Traditional Chinese Medicine. [, ]

Q2: What analytical methods are commonly used to identify and quantify this compound?

A2: High-performance liquid chromatography (HPLC) is widely employed for the determination of this compound content in plant material and pharmaceutical preparations. Various HPLC methods have been developed, often utilizing UV detection at a wavelength of 278 nm. [, , ] Researchers have also used UPLC/DAD/MS for identification. []

Q3: Has this compound demonstrated any biological activities?

A3: While this compound itself has been less studied for its bioactivity, its aglycone, Rubrofusarin, along with other compounds from Cassia tora seeds, has shown radical scavenging properties. [] Additionally, a related compound, aurantio-obtusin, also found in Cassia seeds, exhibits neuroprotective effects potentially linked to its vasopressin V1A receptor antagonist activity. []

Q4: Are there methods to enhance the extraction of this compound from plant material?

A4: Yes, studies have explored the use of cyclodextrin-assisted extraction to improve the extraction efficiency of this compound and other active compounds from Cassia seeds. This method not only increases extraction yields but also enhances the stability and dissolution rates of the extracted compounds. []

Q5: What is the known structural information about this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they indicate it is a phenolic glycoside. Its structure comprises the aglycone Rubrofusarin linked to a gentiobiose disaccharide (two glucose units). [] Further structural details can be found in literature focusing on its isolation and characterization.

Q6: Are there any known applications of this compound in pharmaceutical formulations?

A6: While the provided abstracts primarily focus on analytical methods and preliminary bioactivity, this compound is a component of Cassia seed extracts, which have a history of use in traditional medicine. [] Further research is needed to explore its potential therapeutic applications and formulate it into suitable dosage forms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.